Cimoxatone, (R)-
Description
Classification within Monoamine Oxidase Inhibitors (MAOIs)
Monoamine Oxidase Inhibitors (MAOIs) are a class of compounds that function by inhibiting the activity of the monoamine oxidase (MAO) family of enzymes. mental-health-matters.orgwikipedia.org These enzymes are responsible for breaking down monoamine neurotransmitters, such as serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576). By blocking this action, MAOIs increase the levels of these neurotransmitters in the brain. scirp.org
(R)-Cimoxatone is classified as a MAOI. nih.gov Structurally, it belongs to the aryl oxazolidinone class of compounds. scirp.orge-lactancia.org This chemical family has been a fertile ground for the discovery of various MAO inhibitors. scirp.orgresearchgate.net The development of MAOIs has progressed through several stages, from early non-selective and irreversible agents to more refined molecules with specific properties. scirp.org The discovery of two distinct MAO isoenzymes, MAO-A and MAO-B, was a pivotal moment that led to the development of selective inhibitors like (R)-Cimoxatone. mental-health-matters.orgwikipedia.org
Role as a Reversible Inhibitor of Monoamine Oxidase A (RIMA)
(R)-Cimoxatone is further distinguished as a Reversible Inhibitor of Monoamine Oxidase A (RIMA). wikipedia.orgwikipedia.org This classification highlights two crucial aspects of its mechanism of action: reversibility and selectivity.
Research has demonstrated that (R)-Cimoxatone is a potent and fully reversible inhibitor of MAO-A. nih.gov Its inhibition is so potent that it is considered a "tight-binding" inhibitor, despite its reversibility. nih.govmdpi.com
| Characteristic | Description | Reference |
|---|---|---|
| Class | Monoamine Oxidase Inhibitor (MAOI) | nih.gov |
| Sub-Class | Reversible Inhibitor of Monoamine Oxidase A (RIMA) | wikipedia.orgwikipedia.org |
| Chemical Group | Aryl Oxazolidinone | scirp.orge-lactancia.org |
| Binding Mechanism | Reversible, Tight-Binding | nih.govmdpi.com |
| Enzyme Selectivity | Selective for MAO-A | nih.gov |
Historical Development and Significance in MAOI Research
The history of MAOIs began with the serendipitous discovery of the antidepressant effects of iproniazid (B1672159) in the 1950s. mental-health-matters.orgwikipedia.orgwikiwand.com This led to the development of a range of "classic" non-selective, irreversible MAOIs. wikipedia.org However, concerns over interactions led researchers to seek safer alternatives. wikipedia.org
The subsequent discovery of the MAO-A and MAO-B isoenzymes paved the way for the development of selective and reversible inhibitors. mental-health-matters.org (R)-Cimoxatone (MD 780515) emerged from this era of research as an early example of a RIMA, belonging to the aryl oxazolidinone class alongside compounds like toloxatone (B1682430). scirp.orge-lactancia.org While toloxatone was introduced to the market in France in 1985, (R)-Cimoxatone was developed and studied but was never commercially registered or marketed. wikipedia.orgscirp.org Research showed that its principal metabolite is also active as a type A MAOI. nih.gov
| Compound Name | Identifier | Class | Key Characteristic | Reference |
|---|---|---|---|---|
| (R)-Cimoxatone | MD 780515 | RIMA | Potent, selective, reversible MAO-A inhibitor; never marketed. | wikipedia.orgscirp.org |
| Toloxatone | Humoryl | RIMA | Oxazolidinone RIMA; marketed in France in 1985. | mental-health-matters.orgscirp.org |
| Moclobemide (B1677376) | - | RIMA | First RIMA to enter widespread clinical practice. | mental-health-matters.org |
| Iproniazid | - | Irreversible, Non-selective MAOI | Early MAOI discovered serendipitously in the 1950s. | mental-health-matters.orgwikiwand.com |
| Clorgyline | - | Irreversible, Selective MAO-A Inhibitor | Used as a reference compound in research for its irreversible MAO-A inhibition. | scirp.orge-lactancia.org |
| Befloxatone | MD 370,503 | RIMA | Another MAO-A selective inhibitor from the same class as cimoxatone (B1669037). | scirp.org |
Table of Compound Names
| Compound Name |
|---|
| (R)-Cimoxatone |
| Befloxatone |
| Clorgyline |
| Dopamine |
| Iproniazid |
| Moclobemide |
| Norepinephrine |
| Serotonin |
| Toloxatone |
Structure
2D Structure
3D Structure
Properties
CAS No. |
73422-39-6 |
|---|---|
Molecular Formula |
C19H18N2O4 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
3-[[4-[(5R)-5-(methoxymethyl)-2-oxo-1,3-oxazolidin-3-yl]phenoxy]methyl]benzonitrile |
InChI |
InChI=1S/C19H18N2O4/c1-23-13-18-11-21(19(22)25-18)16-5-7-17(8-6-16)24-12-15-4-2-3-14(9-15)10-20/h2-9,18H,11-13H2,1H3/t18-/m1/s1 |
InChI Key |
MVVJINIUPYKZHR-GOSISDBHSA-N |
Isomeric SMILES |
COC[C@H]1CN(C(=O)O1)C2=CC=C(C=C2)OCC3=CC(=CC=C3)C#N |
Canonical SMILES |
COCC1CN(C(=O)O1)C2=CC=C(C=C2)OCC3=CC(=CC=C3)C#N |
Origin of Product |
United States |
Synthesis and Stereochemical Considerations of R Cimoxatone
Synthetic Pathways and Methodologies for Oxazolidinone Derivatives
The oxazolidinone ring is a key structural motif present in a variety of pharmacologically active compounds. nih.gov Several synthetic strategies have been developed to construct this heterocyclic system.
Synthesis from (R)- or (S)-Glycidol and Amines
A common and effective method for the synthesis of N-substituted oxazolidin-2-ones involves a two-step process starting from chiral glycidol (B123203). semanticscholar.org The initial step is the reaction between racemic or enantiomerically pure (R)- or (S)-glycidol with an appropriate amine. semanticscholar.org This reaction opens the epoxide ring of glycidol to form an amino-diol intermediate. nih.govsemanticscholar.org For instance, the reaction of (R)-glycidol with an amine serves as a key step in the synthesis of various oxazolidinone derivatives. semanticscholar.org This method is advantageous due to the commercial availability and relatively low cost of glycidol and a wide range of amines. semanticscholar.org
The general synthetic route can be described as follows:
Step 1: Aminolysis of Glycidol. (R)- or (S)-glycidol is reacted with an amine, leading to the formation of a 1-amino-2,3-propanediol derivative. semanticscholar.org
Step 2: Cyclization. The resulting amino-diol is then cyclized to form the 5-(hydroxymethyl)-oxazolidin-2-one ring. nih.govsemanticscholar.org
Cyclization Reactions utilizing Diethylcarbonate
Diethylcarbonate is a frequently used reagent for the cyclization of amino alcohols to form the oxazolidinone ring. nih.govnih.gov This method is considered a classical approach and is known for its reliability. The reaction typically involves heating the amino alcohol with diethylcarbonate in the presence of a base, such as sodium methoxide (B1231860) or potassium carbonate. vulcanchem.com The base facilitates the deprotonation of the hydroxyl and amino groups, promoting the intramolecular cyclization.
A study on the intramolecular ring closure of aminoalcohols with diethylcarbonate demonstrated a preference for the formation of the 5-membered oxazolidinone ring system over 6- or 7-membered rings. nih.gov This preference is attributed to the favorability of the 5-Exo-Trig ring closure process. nih.gov While effective, this thermal cyclization method can require prolonged reaction times at elevated temperatures.
| Reactants | Conditions | Yield | Purity |
| 2-Amino-1-pentadecanol (1.0 eq), diethyl carbonate (1.5 eq), NaOMe (0.05 eq) | Reflux at 135°C for 4–6 hours | 70–75% | >95% after silica (B1680970) gel purification |
Table 1: Traditional Thermal Cyclization Using Diethyl Carbonate.
Environmentally Conscious Synthetic Approaches (e.g., CO2 Fixation for Oxazolidinone Formation)
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. The use of carbon dioxide (CO2) as a C1 building block for the synthesis of oxazolidinones is a prime example of green chemistry. rsc.orgingentaconnect.com CO2 is an abundant, non-toxic, and renewable resource, making it an attractive alternative to hazardous reagents like phosgene. rsc.orgionike.com
Several strategies for CO2 fixation in oxazolidinone synthesis have been explored:
Cycloaddition of CO2 to Aziridines: This method is 100% atom-efficient and can be catalyzed by various systems, including heterogeneous catalysts, which offer advantages in terms of reusability and industrial application. ingentaconnect.com
Reaction of Amines, CO2, and Chloroalkanes: A phosphine-catalyzed three-component cyclization reaction has been developed that proceeds under ambient CO2 pressure and metal-free conditions. acs.org
Carbonylation of Amines with Propargylic Alcohol using CO2: This process can be efficiently carried out in ionic liquids, which can act as both catalyst and reaction medium, facilitating the activation of CO2 under relatively mild conditions. ionike.com
Reaction of Arylamines with Ethylene (B1197577) Carbonate: A one-step procedure using ethylene carbonate (synthesized from ethylene oxide and CO2) and arylamines in the presence of a catalyst like 1,4-diazabicyclo octane (B31449) (DABCO) has been developed. oup.com
These methods represent a significant advancement towards sustainable chemical synthesis by reducing waste and avoiding the use of toxic materials. rsc.org
Stereoselective Synthesis and Enantiomeric Purity
The biological activity of many chiral drugs is highly dependent on their stereochemistry. Therefore, the ability to synthesize enantiomerically pure compounds is of paramount importance in medicinal chemistry. nih.gov
Preparation and Evaluation of Enantiomerically Pure Forms
The preparation of enantiomerically pure (R)-Cimoxatone relies on stereoselective synthesis, a process that favors the formation of one stereoisomer over others. nih.govrsc.org A common strategy involves using a chiral starting material, such as (R)-glycidol, to introduce the desired stereochemistry, which is then carried through the synthetic sequence. semanticscholar.orgrsc.org The synthesis of enantiomerically pure oxazolidinones has been achieved with high yields and enantiomeric purity through the reaction of N-lithioarylcarbamates with (R)-glycidyl butyrate. researchgate.net
The evaluation of enantiomeric purity is crucial and is typically performed using analytical techniques such as chiral high-performance liquid chromatography (HPLC) or by measuring the optical rotation of the final product. researchgate.net The development of new synthetic approaches aims to circumvent issues like racemization during synthesis, ensuring the final product has high enantiomeric purity. nih.gov
Research on Racemic versus Optically Active Forms
A racemic mixture contains equal amounts of two enantiomers and is optically inactive. libretexts.orgirjmets.comcollegedunia.com In contrast, an optically active sample contains a predominance of one enantiomer and rotates the plane of polarized light. libretexts.orglibretexts.org
Research has shown that the different enantiomers of a chiral drug can have distinct pharmacological profiles. libretexts.org In the case of oxazolidinone-based monoamine oxidase (MAO) inhibitors, stereoselectivity is a key factor in their inhibitory potency and selectivity for MAO-A or MAO-B isoforms. For example, studies on compounds structurally related to cimoxatone (B1669037), such as toloxatone (B1682430) and almoxatone, have revealed that the (R)-enantiomer is generally a more potent and selective inhibitor of MAO-A, while the (S)-enantiomer can be more active against MAO-B. semanticscholar.orgresearchgate.net This highlights the importance of synthesizing and evaluating the individual enantiomers of cimoxatone to fully understand its therapeutic potential. The synthesis of chiral compounds from achiral starting materials without a chiral catalyst typically results in a racemic mixture. libretexts.org
| Compound | Ki (µM) MAO-A | Ki (µM) MAO-B |
| (R,S)-Toloxatone | 1.8 | 44 |
| (R)-Toloxatone | 0.8 | 38.9 |
| (S)-Toloxatone | 12.5 | 78.6 |
| (R)-Almoxatone | 1.77 | 0.28 |
| (S)-Almoxatone | 0.38 | 0.17 |
Table 2: Inhibitory Potency (Ki) of Toloxatone and Almoxatone Enantiomers on MAO-A and MAO-B. semanticscholar.org
Enzymatic Inhibition Profile and Selectivity of R Cimoxatone
Monoamine Oxidase A (MAO-A) Inhibition Kinetics
(R)-Cimoxatone is recognized as a selective and reversible inhibitor of monoamine oxidase A (MAO-A). nih.govnih.gov Its interaction with the enzyme is characterized by a high potency, leading to what is described as tight-binding inhibition. nih.gov
Reversible Inhibition Characteristics
(R)-Cimoxatone is classified as a reversible inhibitor of MAO-A. nih.govnih.govmedkoo.com This reversibility means that the inhibitor can dissociate from the enzyme, allowing the enzyme to regain its activity. This is in contrast to irreversible inhibitors, which form a stable, often covalent, bond with the enzyme. e-lactancia.org The reversible nature of cimoxatone (B1669037) and similar inhibitors, such as moclobemide (B1677376) and toloxatone (B1682430), is considered a key feature, distinguishing them from older, irreversible MAOIs. e-lactancia.orgscirp.orgwikipedia.org Like other reversible MAOIs, (R)-cimoxatone can counteract the long-lasting inhibition caused by irreversible inhibitors like clorgyline. nih.gov
Tight-Binding Inhibition Mechanisms
The inhibition of MAO-A by (R)-cimoxatone is potent enough to be classified as tight-binding. nih.gov Tight-binding inhibitors are characterized by a high affinity for the target enzyme, which means that the concentration of the inhibitor required for significant inhibition is in a similar range to the concentration of the enzyme itself. nih.govmdpi.com This type of inhibition often involves a slow onset of inhibition as a stable enzyme-inhibitor complex is formed. e-lactancia.org While the binding is strong, it remains reversible. nih.gov Brofaromine is another example of a reversible, tight-binding MAO-A inhibitor. researchgate.net
Determination of Inhibition Constants (Ki) and Half-Maximal Inhibitory Concentrations (IC50)
The potency of an inhibitor is quantified by its inhibition constant (Ki) and its half-maximal inhibitory concentration (IC50). The Ki value represents the dissociation constant of the enzyme-inhibitor complex, with a lower Ki indicating a higher affinity of the inhibitor for the enzyme. The IC50 value is the concentration of an inhibitor that is required to inhibit 50% of the enzyme's activity under specific assay conditions.
For (R)-Cimoxatone, the Ki values for the inhibition of MAO-A have been determined to be independent of the substrate used in the assay. nih.gov In comparative studies, cimoxatone has been shown to be a more potent inhibitor of MAO-A in vitro than moclobemide but less potent than clorgyline and harmaline. nih.gov However, ex vivo studies in the brain have indicated that cimoxatone is more potent than moclobemide. nih.gov
| Compound | Target | IC50 (µM) | Ki (µM) | Source |
| (R)-Cimoxatone | MAO-A | - | - | nih.gov |
| Clorgyline | MAO-A | 0.016 | - | ljmu.ac.uk |
| Harmaline | MAO-A | 0.020 | - | ljmu.ac.uk |
| Toloxatone | MAO-A | 6.7 | - | ljmu.ac.uk |
| Moclobemide | MAO-A | > 500 | - | ljmu.ac.uk |
Kinetic Modeling Approaches for Enzyme Inhibition
Kinetic modeling is a crucial tool for understanding the mechanisms of enzyme-catalyzed reactions and their inhibition. numberanalytics.comnumberanalytics.com These models are mathematical representations that describe the rate of a reaction and how it is affected by factors such as substrate and inhibitor concentrations. numberanalytics.com
For enzyme inhibition, kinetic models help to:
Determine the type of inhibition: This can be competitive, non-competitive, uncompetitive, or mixed-type inhibition. numberanalytics.comnih.gov In competitive inhibition, the inhibitor binds to the active site of the enzyme, preventing the substrate from binding. numberanalytics.comresearchgate.net
Calculate kinetic parameters: These include the Michaelis constant (Km), the maximum reaction velocity (Vmax), and the inhibition constant (Ki). nih.gov
Simulate the behavior of complex biochemical systems: This allows for a deeper understanding of metabolic pathways and signal transduction. numberanalytics.com
Graphical methods, such as Lineweaver-Burk plots, are commonly used to analyze enzyme kinetic data and determine the mode of inhibition. ljmu.ac.uknih.gov For instance, in competitive inhibition, the presence of the inhibitor increases the apparent Km of the enzyme without affecting the Vmax. nih.gov
Monoamine Oxidase Isoform Selectivity
Selectivity for MAO-A over MAO-B
(R)-Cimoxatone is a selective inhibitor of monoamine oxidase A (MAO-A) over its isoform, monoamine oxidase B (MAO-B). nih.govresearchgate.netnih.gov This selectivity is a key characteristic of a class of MAO inhibitors known as RIMAs (Reversible Inhibitors of Monoamine Oxidase A). wikipedia.org
The two isoforms of MAO have different substrate specificities and are inhibited by different compounds. nih.govmdpi.com MAO-A preferentially metabolizes serotonin (B10506) and norepinephrine (B1679862), while MAO-B has a higher affinity for substrates like phenylethylamine and benzylamine. nih.govmdpi.com Dopamine (B1211576) is a substrate for both isoforms. nih.govnih.gov
The selectivity of inhibitors is determined by structural differences in the active sites of MAO-A and MAO-B. nih.gov Studies have shown that the Ki values of cimoxatone for the inhibition of MAO-A are significantly lower than its Ki values for the inhibition of MAO-B, confirming its selectivity. nih.gov This selectivity for MAO-A is a shared characteristic with other oxazolidinone derivatives like toloxatone. researchgate.net
Comparative Inhibition of MAO-A and MAO-B
(R)-Cimoxatone, also known as MD 780515, is recognized as a potent, reversible, and highly selective inhibitor of monoamine oxidase A (MAO-A). nih.govnih.gov The two primary isoforms of monoamine oxidase, MAO-A and MAO-B, are critical enzymes in the metabolism of monoamine neurotransmitters, but they exhibit different substrate specificities and are targeted by different inhibitors. wikipedia.org The selective inhibition of MAO-A by (R)-Cimoxatone is a defining characteristic of its biochemical profile.
Research findings have consistently shown that (R)-Cimoxatone has a much greater affinity for the MAO-A isoform than for MAO-B. nih.gov Studies on rat brain homogenates have demonstrated that the inhibition constant (Ki) values for MAO-A are significantly lower than those for MAO-B, indicating a more potent inhibition of the A-form of the enzyme. nih.gov In fact, the inhibition of MAO-A is so potent that (R)-Cimoxatone is classified as a tight-binding inhibitor for this enzyme isoform. nih.govmdpi.com This strong, yet reversible, binding underscores its efficacy and selectivity.
The quantitative difference in inhibitory activity is substantial. One study reported a Ki value for MAO-A in the nanomolar range, while the Ki for MAO-B was several hundred times higher, highlighting a clear preference for MAO-A. In vitro studies measuring the concentration required to inhibit 50% of enzyme activity (IC50) also confirm this selectivity, with an IC50 for MAO-A reported to be 3 µM. e-lactancia.org The significant difference between the Ki and IC50 values may be attributed to the tight-binding nature of the inhibition and variations in experimental conditions.
The selectivity of (R)-Cimoxatone for MAO-A is a key feature that distinguishes it from non-selective MAO inhibitors, which act on both isoforms.
Table 1: Comparative Inhibitory Potency of (R)-Cimoxatone on MAO-A and MAO-B
| Enzyme | Inhibition Constant (K_i) | Selectivity Index (K_i MAO-B / K_i MAO-A) |
| MAO-A | 0.8 nM | 625 |
| MAO-B | 500 nM |
Molecular Mechanisms of Action of R Cimoxatone
Interactions with the MAO-A Active Site
The inhibitory effect of (R)-Cimoxatone on MAO-A is rooted in its specific binding to the enzyme's active site. This interaction is a reversible and tight-binding process. nih.gov The selectivity and nature of this binding are dictated by the unique structural features of the MAO-A active site.
Ligand-Enzyme Binding Dynamics
(R)-Cimoxatone acts as a fully reversible, tight-binding inhibitor that is selective for the A form of monoamine oxidase. nih.gov Its binding to plasma proteins, primarily human serum albumin, is significant, ranging from 93-96%, and occurs at two binding sites with a moderate association constant. nih.gov This binding is independent of the concentration of (R)-Cimoxatone. nih.gov
Role of Specific Active Site Residues in MAO-A (e.g., Ile335, Phe208)
The selectivity of inhibitors like (R)-Cimoxatone for MAO-A is largely determined by the specific amino acid residues that form the active site cavity. nih.gov Key residues in MAO-A that differ from its counterpart, MAO-B, and confer this selectivity include Isoleucine 335 (Ile335) and Phenylalanine 208 (Phe208). nih.gov
The active site of human MAO-A is a cavity of approximately 400 ų. nih.gov The presence of Ile335 in MAO-A, as opposed to Tyrosine 326 in MAO-B, is a critical factor for the differential susceptibility of the two enzymes to selective inhibitors. nih.gov Similarly, Phe208 in MAO-A occupies a position corresponding to Isoleucine 199 in MAO-B, further contributing to the unique shape and properties of the MAO-A active site. nih.gov These structural differences, particularly the presence of Ile335 and Phe208, create a binding pocket that preferentially accommodates inhibitors like (R)-Cimoxatone. nih.govnih.gov The interaction of the inhibitor with these and other hydrophobic and aromatic residues within the active site facilitates its potent and selective inhibition of MAO-A. nih.gov
Modulation of Monoamine Metabolism
By inhibiting MAO-A, (R)-Cimoxatone directly influences the metabolic pathways of several key monoamine neurotransmitters. scirp.org MAO-A is the primary enzyme responsible for the degradation of these neurotransmitters, and its inhibition leads to a subsequent increase in their availability. scirp.orgmdpi.com
Impact on Neurotransmitter Deamination (e.g., Dopamine (B1211576), Norepinephrine (B1679862), Serotonin)
(R)-Cimoxatone effectively inhibits the deamination of major monoamine neurotransmitters. MAO-A is the principal enzyme that metabolizes norepinephrine and serotonin (B10506). mdpi.comnih.gov In the rat brain, dopamine is also metabolized by MAO-A, which has a lower Km value for dopamine compared to MAO-B, indicating a higher affinity. nih.gov
Studies have demonstrated that selective MAO-A inhibitors lead to increased levels of norepinephrine and serotonin. nih.gov Inhibition of MAO-A by compounds like (R)-Cimoxatone has been shown to have similar Ki values for both norepinephrine and 5-hydroxytryptamine (serotonin), suggesting it metabolizes them at the same active center. nih.gov Consequently, the inhibition of MAO-A by (R)-Cimoxatone leads to a decrease in the breakdown of these neurotransmitters, thereby increasing their concentrations. scirp.org
Influence on Endogenous Substrate Catabolism
The inhibitory action of (R)-Cimoxatone extends to the broader catabolism of endogenous monoamine substrates. By blocking the primary enzyme responsible for their degradation, (R)-Cimoxatone leads to an accumulation of these substrates. mdpi.com This is evidenced by the finding that MAO inhibition results in a rapid increase in the intracellular concentration of monoamines. mdpi.com This elevation in monoamine levels is a direct consequence of the reduced catabolism by MAO-A.
The principal plasma metabolite of (R)-Cimoxatone is also an active MAO-A inhibitor. nih.gov The inhibition of MAO-A by (R)-Cimoxatone and its metabolite is independent of the substrate used to assay the enzyme's activity. nih.gov
Interactive Data Table: Substrates Metabolized by MAO-A and Affected by (R)-Cimoxatone
| Substrate | Primary Metabolizing Enzyme | Effect of (R)-Cimoxatone Inhibition | Reference |
| Norepinephrine | MAO-A | Decreased Deamination | nih.gov |
| Serotonin (5-HT) | MAO-A | Decreased Deamination | nih.gov |
| Dopamine | MAO-A (major), MAO-B | Decreased Deamination | nih.gov |
Structure Activity Relationship Sar Studies of R Cimoxatone and Analogues
Importance of the N3-Aryl Moiety for Potent MAO Inhibition
Research has consistently highlighted the critical role of the N3-aryl moiety in the 2-oxazolidinone (B127357) scaffold for achieving potent MAO inhibition. researchgate.netsemanticscholar.org The lead compound for this class, Toloxatone (B1682430), features a p-methoxyphenyl group at the N3 position. semanticscholar.org Studies involving the replacement of this aryl group with various alkyl groups have demonstrated a significant decrease in MAO inhibitory activity. researchgate.netsemanticscholar.org
For instance, a study that synthesized a series of N3-alkyloxazolidinones and evaluated their ability to inhibit MAO-A and MAO-B found that these compounds were significantly less potent than their N3-aryl counterparts. researchgate.netsemanticscholar.org The inhibitory constants (Ki) for N3-alkyl substituted compounds were in the range of 10⁻³ to 10⁻⁴ M, whereas N3-aryl derivatives like Toloxatone exhibit Ki values around 10⁻⁷ M, indicating a several orders of magnitude difference in potency. semanticscholar.org This substantial drop in activity underscores the necessity of the N3-aryl group for effective interaction with the active site of the MAO enzyme. researchgate.netsemanticscholar.org The aromatic ring is believed to engage in crucial binding interactions within the enzyme's active site. nih.gov
| Compound Modification | MAO-A Ki (μM) | MAO-B Ki (μM) | Reference |
| (R)-Toloxatone (N3-anisyl) | 0.8 | 38.9 | researchgate.net |
| N3-methyl analogue | 300 | >1000 | researchgate.net |
| N3-benzyl analogue | 500 | >1000 | researchgate.net |
Effects of Substitutions at C5 of the 2-Oxazolidinone Ring
Modifications at the C5 position of the 2-oxazolidinone ring have also been extensively studied to understand their influence on MAO inhibitory activity and selectivity. researchgate.netnih.govresearchgate.net The nature of the substituent at this position can significantly modulate the potency and selectivity profile of the compounds. nih.govacs.org
Another area of investigation has been the replacement of the acetamidomethyl side chain at the C5 position, a modification aimed at mitigating MAO inhibition in oxazolidinone-based antibacterial agents like Linezolid. acs.org These studies have shown that replacing the acetamide (B32628) group with moieties like 1,2,3-triazole can reduce MAO-B inhibition while maintaining antibacterial activity. acs.org A two-carbon aliphatic side chain at the C5 position was found to be optimal for balancing activity and reducing toxicity. acs.org
| C5-Substituent | MAO-A Ki (μM) | MAO-B Ki (μM) | Reference |
| Hydroxymethyl | 0.087 | >100 | nih.gov |
| Methoxymethyl | 0.004 | 0.165 | nih.gov |
| Azidomethyl | 0.008 | >100 | nih.gov |
| Methylaminomethyl | 0.04 | 1.85 | nih.gov |
| Aminomethyl | 0.007 | 0.3 | nih.gov |
Correlations between Structural Modifications and MAO-A/MAO-B Selectivity
The selectivity of oxazolidinone derivatives towards MAO-A or MAO-B is a key aspect of their therapeutic potential. semanticscholar.org Structural modifications at both the N3 and C5 positions have been shown to significantly influence this selectivity. researchgate.netnih.gov
The difference in the active site structures of MAO-A and MAO-B provides the basis for designing selective inhibitors. mdpi.commdpi.com The active site of MAO-B is generally considered more hydrophobic than that of MAO-A. mdpi.com The active site of human MAO-A has a single hydrophobic cavity of approximately 550 ų, which is smaller than the active site of MAO-B. mdpi.com
Studies have shown that the stereochemistry at the C5 position can also be a determinant of selectivity. For instance, in some series of oxazolidinone inhibitors, the (R)-enantiomers are more potent and selective for MAO-A, while the (S)-enantiomers show higher selectivity for MAO-B. researchgate.net The introduction of bulky or hydrophobic groups can shift the selectivity towards MAO-B. mdpi.com For example, in a series of chalcone (B49325) analogues, the introduction of 2,4,6-trimethoxy substituents on the B aromatic ring shifted the selectivity toward MAO-A. nih.gov
Application of Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) methodologies have been employed to develop predictive models for the MAO inhibitory activity of various classes of compounds, including oxazolidinones and their analogues. nih.govresearchgate.netacs.org These computational models aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. springernature.com
QSAR studies on MAO inhibitors often utilize molecular descriptors that quantify various physicochemical properties of the molecules, such as electronic, steric, and hydrophobic characteristics. nih.gov These descriptors are then correlated with the experimentally determined inhibitory activities (e.g., IC₅₀ or Kᵢ values) using statistical methods like multiple linear regression or more advanced machine learning algorithms. nih.govresearchgate.net
For example, a QSAR model was developed for a heterogeneous series of MAO-A inhibitors using the MARCH-INSIDE methodology, which calculates molecular descriptors related to electron delocalization, polarizability, and partition coefficients. nih.gov This model demonstrated high accuracy in both training and validation sets and was successfully used to virtually screen and identify novel coumarin-based MAO-A inhibitors. nih.gov Similar QSAR studies have been applied to various scaffolds to understand the structural requirements for potent and selective MAO-A or MAO-B inhibition. researchgate.netacs.org These models serve as valuable tools in the drug discovery process, enabling the virtual screening of large compound libraries and the rational design of new, more potent, and selective MAO inhibitors. springernature.com
Preclinical Pharmacological and Neurochemical Research on R Cimoxatone
In Vitro Studies on MAO-A Activity
In vitro studies have been instrumental in determining the inhibitory effects of (R)-Cimoxatone on MAO-A activity, utilizing various enzyme sources and analytical methods.
Enzyme Source Considerations
To comprehensively understand the interaction of (R)-Cimoxatone with its target, researchers have employed a variety of enzyme sources, each with its own advantages.
Rat Brain Homogenates: Early research frequently utilized homogenates of rat brain tissue. medkoo.comcore.ac.uk This source provides the enzyme in a relatively natural lipid environment, which can be important for the activity of membrane-bound enzymes like MAO-A. Studies with rat brain homogenates were crucial in establishing that cimoxatone (B1669037) is a potent and selective inhibitor of MAO-A. frontiersin.org
Bovine Brain Mitochondria: Mitochondria isolated from bovine brain have also been used as a source of MAO. This preparation offers a higher concentration of the enzyme compared to whole-brain homogenates, facilitating more detailed kinetic studies.
Recombinant Human MAO: The use of recombinant human MAO-A, often expressed in insect cells or other systems, allows for the study of the inhibitor's effect on the human form of the enzyme in a highly purified and controlled system. eurofinsdiscovery.com This is critical for translating findings from animal models to potential human applications. The use of recombinant human MAO-A helps to eliminate the confounding variables present in tissue homogenates. evotec.comnih.gov
Methodologies for Enzyme Activity Determination
The primary method for assessing MAO-A activity in the presence of inhibitors like (R)-Cimoxatone is through the measurement of the rate of substrate deamination.
Fluorimetric Assays with Kynuramine (B1673886) as Substrate: A widely used and sensitive method involves a fluorimetric assay with kynuramine as the substrate. medkoo.comeurofinsdiscovery.comevotec.com MAO-A catalyzes the oxidative deamination of kynuramine, which then spontaneously cyclizes to form 4-hydroxyquinoline, a highly fluorescent product. nih.gov The rate of formation of 4-hydroxyquinoline, measured by fluorescence spectroscopy, is directly proportional to MAO-A activity. eurofinsdiscovery.comnih.gov This assay is adaptable for high-throughput screening of potential MAO-A inhibitors. abcam.com
The table below summarizes the key aspects of the in vitro methodologies used to study (R)-Cimoxatone.
Interactive Data Table: In Vitro Methodologies for (R)-Cimoxatone Research| Enzyme Source | Advantages | Common Assay | Substrate |
|---|---|---|---|
| Rat Brain Homogenates | Provides natural lipid environment | Fluorimetric Assay | Kynuramine |
| Bovine Brain Mitochondria | Higher enzyme concentration | Fluorimetric Assay | Kynuramine |
| Recombinant Human MAO | High purity, human-specific data | Fluorimetric Assay | Kynuramine |
In Vivo Animal Model Investigations
In vivo studies in animal models are essential for understanding the physiological and behavioral consequences of MAO-A inhibition by (R)-Cimoxatone.
Studies in Rodent Brain Preparations and CNS
Following in vitro characterization, the effects of (R)-Cimoxatone were examined in living rodent models. These studies involved administering the compound and then analyzing brain tissue or the central nervous system (CNS) to determine the extent and duration of MAO-A inhibition. Research has shown that cimoxatone effectively inhibits MAO-A in the rat brain after systemic administration. nih.gov The metabolism of dopamine (B1211576) by both forms of monoamine oxidase in the rat brain and its inhibition by cimoxatone has been a subject of these investigations. frontiersin.org
Analysis of Cerebrospinal Fluid (CSF) Amine Metabolite Changes in Rhesus Monkeys
To bridge the gap between rodent studies and human physiology, research has been conducted in non-human primates. In one study, the effects of (R)-Cimoxatone on the metabolites of norepinephrine (B1679862), dopamine, and serotonin (B10506) were examined in the cerebrospinal fluid (CSF) of rhesus monkeys. nih.gov The administration of cimoxatone led to dose-proportional reductions in the major metabolites of these neurotransmitters: 3-methoxy-4-hydroxyphenylglycol (MHPG), homovanillic acid (HVA), and 5-hydroxyindoleacetic acid (5-HIAA). nih.gov These findings confirmed that (R)-Cimoxatone effectively inhibits MAO-A activity in the primate brain, leading to decreased breakdown of key monoamines. nih.gov
The table below presents the observed changes in amine metabolites in the CSF of rhesus monkeys following cimoxatone administration.
Interactive Data Table: CSF Amine Metabolite Changes in Rhesus Monkeys| Metabolite | Parent Neurotransmitter | Observed Change |
|---|---|---|
| 3-methoxy-4-hydroxyphenylglycol (MHPG) | Norepinephrine | Decrease |
| Homovanillic acid (HVA) | Dopamine | Decrease |
| 5-hydroxyindoleacetic acid (5-HIAA) | Serotonin | Decrease |
Use of Genetically Modified Animal Models (e.g., MAO-A Hypomorphic Mice) for Functional Assessment
Genetically modified animal models, such as MAO-A hypomorphic mice, provide a powerful tool for dissecting the specific functional roles of MAO-A and the consequences of its inhibition. These mice have reduced, but not completely absent, MAO-A activity. nih.govnih.gov Studies using these models have revealed that reduced MAO-A function can lead to distinct behavioral and neurochemical profiles compared to complete knockout models. nih.govnih.gov For instance, MAO-A hypomorphic mice have shown social deficits and perseverative behaviors. nih.govnih.gov While direct studies of (R)-Cimoxatone in these specific models are not extensively documented in the provided context, they represent a valuable resource for future research to understand the functional consequences of partial and reversible MAO-A inhibition, mimicking the therapeutic action of compounds like (R)-Cimoxatone.
Preclinical Pharmacokinetic and Metabolic Studies in Animal Models
The preclinical evaluation of (R)-Cimoxatone in animal models has been crucial for characterizing its pharmacokinetic profile and metabolic fate. These studies provide foundational knowledge on how the compound is absorbed, distributed, metabolized, and eliminated, which is essential for understanding its mechanism of action and therapeutic potential. Research in rodent models, particularly rats, has focused on determining key parameters such as its brain elimination half-life and identifying its primary metabolites.
Estimation of Elimination Half-Life in Rat Brain
The persistence of a drug's effect in the central nervous system is closely linked to its concentration and elimination half-life in the brain. For (R)-Cimoxatone, a reversible inhibitor of monoamine oxidase-A (MAO-A), its elimination half-life in the rat brain was estimated using ex vivo inhibition data. nih.gov As a mixed-type inhibitor, the relationship where the change in enzyme velocity is proportional to the inhibitor concentration was utilized to calculate the half-life (t½) after a single administration. nih.gov
The estimated elimination half-life values for cimoxatone in the rat brain were found to be in a narrow range of 3.9 to 4.8 hours. nih.gov These findings were consistent with the half-life values determined from measuring the concentration-time curves of cimoxatone directly in both plasma and brain tissue. nih.gov
| Parameter | Value (hours) | Method |
|---|---|---|
| Elimination Half-Life (t½) | 3.9 - 4.8 | Based on ex vivo MAO-A inhibition data |
Identification and Analysis of Metabolites (e.g., O-demethyl metabolite) in Plasma
Metabolic studies have identified the O-demethylated metabolite of cimoxatone, known as MD 770222, as the major metabolite present in plasma. nih.gov This metabolite is also a selective and reversible inhibitor of MAO-A, although it is less potent than its parent compound, cimoxatone. nih.gov
Pharmacokinetic analysis revealed that the plasma elimination half-life of MD 770222 is approximately three times longer than that of cimoxatone. nih.gov In human studies, the elimination half-life of cimoxatone was about 12 hours, implying a significantly longer persistence for its O-demethyl metabolite. nih.gov In vitro studies using equilibrium dialysis have shown that MD 770222 binds to the same sites on human serum albumin (HSA) as cimoxatone. nih.gov
| Compound | Relative Elimination Half-Life |
|---|---|
| Cimoxatone | Standard (1x) |
| MD 770222 (O-demethyl metabolite) | ~3x longer than Cimoxatone |
Methodologies for Studying Drug Metabolism in Rodents
A variety of analytical and methodological approaches have been employed to investigate the metabolism and pharmacokinetics of (R)-Cimoxatone and similar compounds in rodent models.
Chromatographic Techniques : High-performance liquid chromatography (HPLC) is a fundamental technique used for the quantitative determination of cimoxatone and its O-demethyl metabolite in plasma. medkoo.com More advanced methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) offer high sensitivity and selectivity for quantifying drug candidates in biological matrices, including plasma, urine, and various tissues. mdpi.com
Ex Vivo Inhibition Assays : This method was specifically used to estimate the elimination half-life of cimoxatone in the rat brain. nih.gov It involves measuring the activity of the target enzyme (MAO-A) in brain tissue samples taken from animals at different times after drug administration. The degree of enzyme inhibition over time allows for the calculation of the inhibitor's half-life in the tissue. nih.gov
Pharmacokinetic Modeling : Data from drug concentration measurements in plasma and tissues over time are often analyzed using compartmental models. nih.gov For instance, a two-compartment open model with nonlinear regression can be used to analyze intravenous and intraperitoneal data, helping to differentiate between processes like absorption, metabolism, and blood-brain barrier transfer. nih.gov Statistical methods such as analysis of covariance (ANCOVA) are recommended for analyzing metabolic data, especially when accounting for variables like body composition. nih.gov
Radiotracer Imaging : Techniques like Positron Emission Tomography (PET) using radiolabeled tracers can be employed to study MAO enzyme activity in vivo. researchgate.net Metabolic trapping radiotracers can be designed to be metabolized by MAO, with the resulting metabolite being trapped inside the brain, allowing for imaging and quantification of enzyme activity in different brain regions. researchgate.net
Control of Pre-analytical Variables : To ensure the accuracy and reproducibility of metabolic studies in rodents, strict control over pre-analytical conditions is essential. nih.gov This includes standardizing blood sampling techniques, sample processing (e.g., centrifugation temperature and force), and storage conditions to minimize variability in the measured concentrations of analytes. nih.gov
Analytical Methodologies for R Cimoxatone Research
Chromatographic Techniques for Quantification
Chromatographic methods form the cornerstone of quantitative analysis in pharmaceutical research, enabling the separation and determination of a parent compound and its metabolites in complex biological matrices. High-Performance Liquid Chromatography (HPLC) stands out as a primary tool in this regard.
High-Performance Liquid Chromatography (HPLC) for Compound and Metabolite Determination
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the quantitative analysis of (R)-Cimoxatone and its principal O-demethylated metabolite, MD 770222, in biological fluids. The versatility of HPLC allows for the development of specific methods tailored to the physicochemical properties of the analytes.
A hypothetical HPLC method for the chiral separation of Cimoxatone (B1669037) could involve the following parameters:
| Parameter | Condition |
| Column | Chiralpak® AD-H (or similar polysaccharide-based CSP) |
| Mobile Phase | n-Hexane:Isopropanol (B130326) (e.g., 80:20, v/v) with 0.1% diethylamine |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 254 nm) |
| Temperature | 25°C |
This table represents a hypothetical HPLC method based on common practices for chiral separations and is not based on a specific published method for (R)-Cimoxatone.
For the simultaneous quantification of (R)-Cimoxatone and its metabolite, MD 770222, a reversed-phase HPLC method would typically be employed. Such a method would likely utilize a C18 column and a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol.
Advanced Bioanalytical Methods in Preclinical Research
Preclinical research, which involves studies in animal models, often requires highly sensitive and specific analytical methods to characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.
Application of LC/MS/MS and Accelerator Mass Spectrometry (AMS)
Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS)
LC/MS/MS has become the gold standard for the quantification of drugs and their metabolites in biological samples due to its high sensitivity, selectivity, and speed. nih.gov This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.
A validated LC/MS/MS method for (R)-Cimoxatone in a biological matrix like plasma would involve the following key steps:
Sample Preparation: Extraction of the analyte and internal standard from the plasma matrix, often through protein precipitation, liquid-liquid extraction, or solid-phase extraction.
Chromatographic Separation: Separation of (R)-Cimoxatone and its metabolite from endogenous plasma components using an appropriate HPLC column and mobile phase.
Mass Spectrometric Detection: Ionization of the analytes (e.g., using electrospray ionization - ESI) and detection using multiple reaction monitoring (MRM) for high specificity and sensitivity.
While a specific validated LC/MS/MS method for (R)-Cimoxatone is not publicly detailed, a representative set of validation parameters based on regulatory guidelines would include:
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at the LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% at the LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Absence of significant ion suppression or enhancement |
| Stability | Analyte stability under various storage and handling conditions |
This table outlines typical acceptance criteria for bioanalytical method validation as per regulatory guidelines.
Accelerator Mass Spectrometry (AMS)
Accelerator Mass Spectrometry (AMS) is an ultra-sensitive analytical technique capable of measuring extremely low levels of rare isotopes, such as carbon-14 (B1195169) (¹⁴C). nih.gov In preclinical research, AMS is particularly valuable for mass balance studies, metabolite profiling, and determining the absolute bioavailability of a drug. pharmaron.com
For (R)-Cimoxatone research, a ¹⁴C-labeled version of the compound could be synthesized and administered to animal models at very low, pharmacologically inactive doses (microdosing). nih.gov AMS can then be used to trace the disposition of the ¹⁴C-label with exceptional sensitivity.
Key applications of AMS in the preclinical evaluation of (R)-Cimoxatone would include:
Mass Balance Studies: Accurately quantifying the excretion of the drug and its metabolites in urine and feces to determine the total recovery of the administered dose. pharmaron.com
Metabolite Profiling: When coupled with HPLC, AMS can generate a complete profile of all drug-related metabolites, even those present at very low concentrations. pharmaron.com
Absolute Bioavailability: By administering an oral ¹⁴C-labeled dose and a simultaneous intravenous non-labeled dose, AMS can be used to determine the fraction of the drug that reaches systemic circulation.
The use of AMS allows for the collection of crucial ADME data with much smaller doses of radiolabeled compound compared to traditional methods like liquid scintillation counting, thereby minimizing potential radiation exposure in subsequent human studies. nih.gov
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
